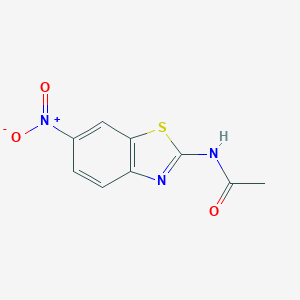

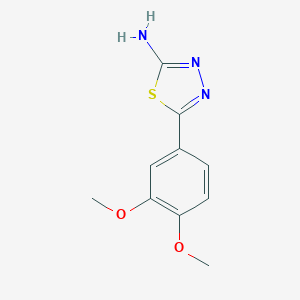

1-methyl-1H-indole-2-carbohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various indole carbohydrazide derivatives has been explored in several studies. For instance, the synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involved characterizing the compound using FT-IR, NMR, ESI-MS, and X-ray diffraction, indicating a methodical approach to compound creation . Similarly, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones resulted in new derivatives, showcasing the versatility of indole carbohydrazides in forming various adducts . The reaction of 1-methyl-2-(2'-pyridinyl)-1H-indole with PtCl2(DMSO)2 led to a cycloplatinated product, demonstrating the potential for creating metal complexes . Additionally, the esterification of 5-methoxyindole-2-carboxylic acid produced methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules .

Molecular Structure Analysis

The molecular structures of these synthesized compounds have been extensively analyzed. X-ray diffraction studies have provided insights into the planarity and stability of these molecules . For example, the crystal structure of N-methyl-1H-indole-2-carboxamide revealed a planar molecular structure, which is significant for understanding the compound's properties . Theoretical calculations, such as DFT, have been employed to confirm experimental findings and provide deeper insights into the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Indole carbohydrazides participate in a variety of chemical reactions. The synthesized compounds have been shown to react with different reagents, leading to the formation of diverse structures. For instance, the reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate yielded a new molecule with a nearly perpendicular indole ring to the ethyl acetate group . The synthesis of N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide and its metal complexes further illustrates the reactivity of these compounds . Additionally, indole-2-carboxylic acid hydrazide has been used to create hydrazone derivatives and indolo[2,3-d]pyridazine derivatives, showcasing the potential for cyclization and further transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbohydrazides have been characterized through various spectroscopic techniques and computational studies. Vibrational spectroscopy and NMR have been used to assign the fundamental modes of vibrations and to understand the magnetic field environment of the molecules . Solvation energy values, vibrational assignments, and harmonic force constants have been reported, providing a comprehensive understanding of the compounds' reactivities . The polarizability and hyperpolarizability studies have shed light on the non-linear optical properties of these molecules . Moreover, the solubility and melting points of these compounds have been determined, which are crucial for their practical applications .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Enzyme Inhibitor Properties : Bingul et al. (2019) synthesized a range of 4,6-dimethoxy-1H-indole-2-carbohydrazides with promising antioxidant and acetylcholinesterase inhibition properties. These compounds were found to be effective in several antioxidant assays and showed better inhibition performance than standard compounds in anticholinesterase enzyme inhibition assays (Bingul et al., 2019).

Synthesis and Characterization for Quantum Mechanical Calculations : Kaynak et al. (2005) worked on the condensation products of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with various ketones. These compounds exhibited rotational restriction about the C–N bond, with their structural analysis carried out by X-ray diffraction and theoretical calculations (Kaynak et al., 2005).

Anti-Cholinesterase Activity : Mirfazli et al. (2018) synthesized a novel series of carbohydrazide indole-isoxazole hybrid derivatives and evaluated their in vitro anti-cholinesterase activity. The study was particularly focused on Alzheimer's disease treatment, with compounds showing significant inhibition activity (Mirfazli et al., 2018).

Crystal Structure Analysis : Errossafi et al. (2015) studied the crystal structure of a related molecule, revealing insights into the molecular geometry and interactions within the crystal (Errossafi et al., 2015).

Microwave-Assisted Synthesis and Characterization : Zhao Zhi-gang (2008) reported the synthesis of indole-6-ylcarbohydrazones under microwave irradiation. These compounds were characterized using various spectroscopic methods (Zhao Zhi-gang, 2008).

Schiff Bases Synthesis and Antimicrobial Activities : Saundane et al. (2015) synthesized a series of Schiff bases containing the indole moiety and evaluated their antioxidant and antimicrobial activities (Saundane et al., 2015).

Wirkmechanismus

Target of Action

1-Methyl-1H-indole-2-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.

Result of Action

Some indole derivatives have been found to be potent against certain cell lines . For example, compounds 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide and 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide were found to be the most potent compounds against C-8166 and MT-4 cells .

Eigenschaften

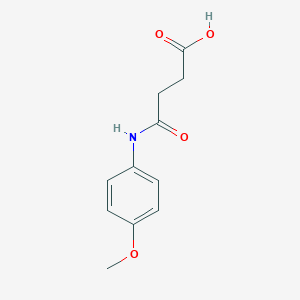

IUPAC Name |

1-methylindole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-8-5-3-2-4-7(8)6-9(13)10(14)12-11/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYCLKHTMATMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361122 | |

| Record name | 1-methyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indole-2-carbohydrazide | |

CAS RN |

56809-86-0 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56809-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.